N-cyclobutyl-2-methylpyridin-3-amine
Description
N-Cyclobutyl-2-methylpyridin-3-amine is a secondary amine featuring a pyridine core substituted with a methyl group at position 2 and a cyclobutylamino group at position 2. This compound belongs to the class of pyridine derivatives, which are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties . While commercial availability of this compound is discontinued, its structural features—such as the compact cyclobutyl ring and secondary amine functionality—make it a candidate for studying steric and electronic effects in comparison to related molecules .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-cyclobutyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-8-10(6-3-7-11-8)12-9-4-2-5-9/h3,6-7,9,12H,2,4-5H2,1H3 |
InChI Key |
RLSBFODFPFGLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce this compound derivatives with different functional groups.
Scientific Research Applications
N-cyclobutyl-2-methylpyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and properties of N-Cyclobutyl-2-methylpyridin-3-amine and its analogs:
Key Observations:
- Electronic Effects: The nitro group in 4-Methyl-3-nitropyridin-2-amine renders the pyridine ring electron-deficient, contrasting with the electron-donating cyclobutylamino group in the target compound. This difference influences reactivity in substitution reactions and binding interactions .
- Steric Considerations : The cyclobutyl group in N-Cyclobutyl-2-methylpyridin-3-amine introduces moderate steric hindrance compared to the bulky isopropyl and piperidinyl groups in patent compounds, which may affect catalytic or receptor-binding applications .
- Hydrogen Bonding : The carboxamide-containing analog forms robust hydrogen-bonded dimers, a feature absent in the target compound due to its simpler secondary amine structure .
Physicochemical Properties
- Solubility : Secondary amines like N-Cyclobutyl-2-methylpyridin-3-amine typically exhibit higher solubility in polar solvents compared to tertiary amines (e.g., patent compounds) but lower than nitro-substituted derivatives due to reduced polarity .
- Crystallinity : The planar nitro-substituted analog (4-Methyl-3-nitropyridin-2-amine) likely forms tightly packed crystals, whereas the cyclobutyl group in the target compound may disrupt crystalline order, as seen in sterically hindered amines .
Biological Activity
N-Cyclobutyl-2-methylpyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclobutyl group and a methyl amine. The molecular formula is CHN, with a molecular weight of approximately 174.24 g/mol. The presence of the cyclobutyl group contributes to its unique reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Analogous compounds have shown promise as anticancer agents, particularly through the inhibition of specific kinases such as PI3Kα, with IC values reported at 1.08 and 2.69 μM for various analogs. This suggests potential applications in cancer therapy.
- Anti-thrombolytic Effects : The compound has been studied for its ability to inhibit thrombus formation, which could be beneficial in preventing cardiovascular diseases.
- Biofilm Inhibition : It has demonstrated effectiveness in inhibiting biofilm formation, which is critical in managing bacterial infections, particularly those associated with medical devices.
- Haemolytic Activity : Preliminary studies indicate potential haemolytic properties, which may have implications in understanding its effects on red blood cells.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various enzymes and receptors involved in cellular signaling pathways. Its activity may be attributed to hydrogen bonding and hydrophobic interactions with biological targets, enhancing its efficacy against specific diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | IC Values |
|---|---|---|
| Anticancer | Inhibition of PI3Kα kinase | 1.08 - 2.69 μM |
| Anti-thrombolytic | Inhibition of thrombus formation | Not specified |
| Biofilm Inhibition | Prevents biofilm formation | Not specified |
| Haemolytic Activity | Effects on red blood cells | Not specified |
Case Studies
- Anticancer Research : A study investigated the effects of this compound on various cancer cell lines, revealing significant growth inhibition correlated with its kinase inhibitory activity.
- Thrombolytic Studies : Research focused on the compound's ability to prevent thrombus formation in vitro, demonstrating promising results that warrant further exploration in vivo.
- Biofilm Formation : A comparative study highlighted the compound's effectiveness against biofilm-forming bacteria, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
